Vabicaserin

Description

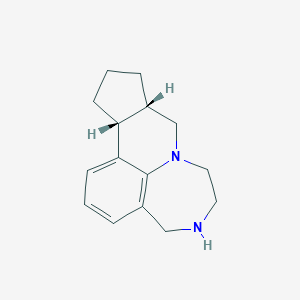

Structure

3D Structure

Properties

IUPAC Name |

(12R,16S)-7,10-diazatetracyclo[8.6.1.05,17.012,16]heptadeca-1,3,5(17)-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2/c1-3-11-9-16-7-8-17-10-12-4-2-5-13(12)14(6-1)15(11)17/h1,3,6,12-13,16H,2,4-5,7-10H2/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTIPEQJIDTVKR-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN3CCNCC4=C3C(=CC=C4)C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CN3CCNCC4=C3C(=CC=C4)[C@H]2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601336565 | |

| Record name | (9aR,12aS)-4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[4,5]pyrido[3,2,1-jk][1,4]benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887258-95-9 | |

| Record name | (9aR,12aS)-4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[4,5]pyrido[3,2,1-jk][1,4]benzodiazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887258-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vabicaserin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887258959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vabicaserin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12071 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (9aR,12aS)-4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[4,5]pyrido[3,2,1-jk][1,4]benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VABICASERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WD9550HPNL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vabicaserin (SCA-136): A Technical Guide to its Mechanism of Action

A Deep Dive for Researchers and Drug Development Professionals

Introduction

Vabicaserin, also known as SCA-136, is a novel small molecule that was investigated for the treatment of schizophrenia and as an anorectic.[1][2] Its development centered on its potent and selective action at a key neurotransmitter receptor implicated in a wide array of central nervous system (CNS) functions.[3] Unlike the majority of antipsychotic agents that directly target dopamine receptors, this compound's mechanism offers a distinct pharmacological approach by modulating the serotonin system.[4] This guide provides an in-depth technical analysis of this compound's core mechanism of action, from its molecular targets and signaling cascades to the experimental methodologies used for its characterization, offering valuable insights for researchers in neuropsychopharmacology and drug discovery.

Part 1: Molecular Target Profile & Binding Affinity

This compound's pharmacological activity is defined by its highly specific interaction with serotonin receptors, particularly the 5-HT2C subtype.

Primary Target: 5-HT2C Receptor Agonism

The primary mechanism of action of this compound is its activity as a potent, full agonist at the serotonin 5-HT2C receptor.[1][5] Radioligand binding assays, a cornerstone for determining drug-receptor affinity, have demonstrated that this compound binds to human 5-HT2C receptors with high affinity. Specifically, it displaced the radioligand 125I-(2,5-dimethoxy)phenylisopropylamine from Chinese hamster ovary (CHO) cell membranes expressing the human 5-HT2C receptor with an inhibition constant (Ki) value of 3 nM.[5]

Functionally, this compound doesn't just bind to the receptor; it activates it with high efficacy. In cellular assays measuring calcium mobilization—a key downstream effect of 5-HT2C receptor activation—this compound demonstrated potent and full agonism, with a half-maximal effective concentration (EC50) of 8 nM and a maximum effect (Emax) of 100%, comparable to the endogenous ligand serotonin.[3][5]

Receptor Selectivity Profile

A critical aspect of a drug's profile is its selectivity—its ability to interact with its intended target while avoiding others to minimize off-target effects. This compound exhibits a favorable selectivity profile.[5] It is more than 50-fold selective for the 5-HT2C receptor over a wide panel of other serotonergic, dopaminergic, and noradrenergic receptors.[2][5]

Its activity at the other two members of the 5-HT2 family is notably distinct:

-

5-HT2B Receptor: this compound displays a binding affinity for the human 5-HT2B receptor with a Ki of 14 nM.[5] However, its functional activity at this receptor is complex. Depending on the level of receptor expression in transfected cells, it can act as either an antagonist or a partial agonist.[3][5] In more physiologically relevant tissues endogenously expressing 5-HT2B receptors, such as the rat stomach fundus and human colonic muscle, this compound acts as a competitive antagonist.[5]

-

5-HT2A Receptor: this compound exhibits very weak antagonism at the 5-HT2A receptor, with a half-maximal inhibitory concentration (IC50) of 1,650 nM.[1] This low affinity suggests that its interaction with the 5-HT2A receptor is not clinically significant at therapeutic concentrations.[1]

This unique profile of potent 5-HT2C agonism combined with 5-HT2B and 5-HT2A antagonism distinguishes this compound from other serotonergic agents.[6]

| Receptor Subtype | Binding Affinity (Ki/IC50) | Functional Activity | Source |

| 5-HT2C | 3 nM (Ki) | Full Agonist (EC50 = 8 nM) | [1][5] |

| 5-HT2B | 14 nM (Ki) | Antagonist / Partial Agonist | [1][5] |

| 5-HT2A | 1,650 nM (IC50) | Weak Antagonist | [1] |

Part 2: Intracellular Signaling & Neurophysiological Consequences

Activation of the 5-HT2C receptor by this compound initiates a cascade of intracellular events that ultimately modulate neuronal activity and neurotransmitter release.

Canonical Gq/11 Signaling Pathway

The 5-HT2C receptor is a G-protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[7][8] The binding of an agonist like this compound induces a conformational change in the receptor, triggering the following canonical signaling pathway:

-

G-Protein Activation: The agonist-bound receptor activates its associated Gq/11 protein.

-

Phospholipase C (PLC) Stimulation: The activated Gq/11 protein stimulates the enzyme phospholipase C (PLC).[8]

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[8]

-

Downstream Effects:

-

IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[8] This is the basis for the calcium mobilization assays used to measure this compound's functional potency.

-

DAG remains in the cell membrane and, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).[8]

-

These events lead to the modulation of various cellular processes, including neuronal excitability and gene expression.[8] While Gq/11 is the primary pathway, research suggests the 5-HT2C receptor can also engage with other G-protein families like Gi/o and G12/13, highlighting a potential for biased agonism, where a ligand can preferentially activate one pathway over another.[7][9]

Modulation of Dopaminergic Systems

The therapeutic rationale for this compound in schizophrenia stems from the well-established inhibitory role of the 5-HT2C receptor on dopamine release in specific brain circuits.[1][10]

-

Mesolimbic Pathway: Activation of 5-HT2C receptors is known to inhibit the firing of dopaminergic neurons in the ventral tegmental area (VTA).[10] This leads to a decrease in dopamine release in the nucleus accumbens.[11][12] This mesolimbic selectivity is thought to underlie the potential efficacy of this compound against the positive symptoms of schizophrenia.[1] Preclinical studies have shown that chronic administration of this compound significantly reduces the number of spontaneously active mesocorticolimbic dopamine neurons.[4]

-

Nigrostriatal Pathway: Importantly, this effect is selective. This compound does not appear to affect dopamine levels in the striatum, which is part of the nigrostriatal pathway responsible for motor control.[4][11] This selectivity suggests a lower risk of extrapyramidal side effects (motor disturbances) that are common with traditional antipsychotics that block D2 receptors in this region.

Effects on Other Neurotransmitters

Beyond dopamine, 5-HT2C agonism can influence other neurotransmitter systems. Preclinical data suggests this compound increases extracellular glutamate levels in the medial prefrontal cortex.[4] This action may contribute to potential benefits against the cognitive and negative symptoms of schizophrenia.[1][4]

Part 3: Experimental Protocols for Mechanistic Characterization

The pharmacological profile of this compound was defined using a suite of standardized in vitro assays. Understanding these methodologies is crucial for interpreting the data and for designing future experiments.

Protocol 1: Radioligand Displacement Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To determine the affinity of this compound for the 5-HT2C receptor by measuring its ability to displace a known high-affinity radioligand.

Methodology:

-

Membrane Preparation:

-

Culture CHO cells stably expressing the human 5-HT2C receptor.

-

Harvest cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl).

-

Centrifuge the homogenate to pellet the cell membranes. Wash the pellet multiple times by resuspension and centrifugation to remove cytosolic components.

-

Resuspend the final membrane pellet in the assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add the following components in triplicate:

-

Total Binding: Cell membranes + Assay Buffer + Radioligand (e.g., [125I]-DOI).[13]

-

Non-Specific Binding (NSB): Cell membranes + A high concentration of a non-labeled competing ligand (e.g., 10 µM mianserin) + Radioligand. This determines the amount of radioligand that binds to non-receptor components.

-

Displacement Curve: Cell membranes + Increasing concentrations of this compound + Radioligand.

-

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Quantification:

-

Wash the filters rapidly with ice-cold buffer to remove any remaining unbound ligand.

-

Measure the radioactivity retained on each filter disc using a scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Functional Calcium Mobilization Assay

This assay measures the functional potency (EC50) and efficacy (Emax) of an agonist by quantifying a key downstream signaling event.

Objective: To determine this compound's ability to activate the 5-HT2C receptor and trigger an intracellular calcium release.

Methodology:

-

Cell Preparation:

-

Plate cells expressing the 5-HT2C receptor (e.g., CHO or HEK293 cells) in a clear-bottom, black-walled 96-well plate.

-

Allow cells to adhere and grow overnight.

-

-

Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye is non-fluorescent until it binds to free intracellular calcium.

-

Incubate the cells with the dye solution for a specified time (e.g., 30-60 minutes) at 37°C.

-

Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to remove excess extracellular dye.

-

-

Compound Addition & Measurement:

-

Place the plate into a fluorescence plate reader (e.g., a FLIPR or FlexStation).

-

Establish a stable baseline fluorescence reading for each well.

-

The instrument adds a solution of this compound (at varying concentrations) to the wells.

-

Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes). Agonist activation will cause a rapid increase in fluorescence as intracellular calcium is released.

-

-

Data Analysis:

-

For each concentration of this compound, determine the peak fluorescence response and subtract the baseline reading.

-

Normalize the data, setting the response to a buffer-only control as 0% and the response to a maximal concentration of a reference full agonist (like serotonin) as 100%.

-

Plot the normalized response against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% maximal response) and Emax (maximum effect relative to the reference agonist).

-

Conclusion

This compound is a potent and selective 5-HT2C receptor full agonist with a distinct pharmacological profile that includes antagonism at 5-HT2B and 5-HT2A receptors.[5] Its core mechanism of action is the activation of Gq/11-coupled signaling pathways, leading to the modulation of key neurotransmitter systems, most notably a selective reduction in mesolimbic dopamine release.[1][4][8] This profile provided a strong rationale for its investigation in schizophrenia, offering a non-dopamine-centric therapeutic strategy.[4] Although clinical development was discontinued, the detailed characterization of this compound's mechanism of action provides a valuable framework for understanding 5-HT2C pharmacology and for the continued development of selective serotonergic modulators for CNS disorders.[1]

References

-

Dunlop, J., Marquis, K. L., Lim, A. H., Leung, L., Aslanian, S., & Rosenzweig-Lipson, S. (2011). Characterization of this compound (SCA-136), a Selective 5-Hydroxytryptamine 2C Receptor Agonist. Journal of Pharmacology and Experimental Therapeutics, 337(3), 673–680. [Link]

-

Shen, J. H., Zhao, Y., Li, Z., Chen, J., & Li, J. (2014). A 6-week randomized, double-blind, placebo-controlled, comparator referenced trial of this compound in acute schizophrenia. Journal of Psychiatric Research, 53, 14–22. [Link]

-

Wikipedia contributors. (n.d.). This compound. In Wikipedia. Retrieved January 14, 2026, from [Link]

-

Marquis, K. L., Aslanian, S., Lim, H., & et al. (2011). Characterization of this compound (SCA-136), a selective 5-hydroxytryptamine 2C receptor agonist. Journal of Pharmacology and Experimental Therapeutics, 337(3), 673-80. [Link]

-

ClinicalTrials.gov. (2013). Study Evaluating Safety and Tolerability of this compound in Patients With Sudden Worsening of Schizophrenia. ClinicalTrials.gov. [Link]

-

Kim, J., Choo, H., & Cheong, C. (2025). Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. ACS Chemical Neuroscience. [Link]

-

Masson, J., & Hamon, M. (2012). 5-HT2C receptor signaling pathways. ResearchGate. [Link]

-

Kim, J., Choo, H., & Cheong, C. (2025). Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. ACS Publications. [Link]

-

Werry, T. D., Gregory, K. J., & Christopoulos, A. (2008). Characterization of Serotonin 5-HT2C Receptor Signaling to Extracellular Signal-Regulated Kinases 1 and 2. Journal of Neurochemistry. [Link]

-

Shen, J. H., Zhao, Y., & Li, Z. (2014). A 6-week Randomized, Double-blind, Placebo-controlled, Comparator Referenced Trial of this compound in Acute Schizophrenia. ResearchGate. [Link]

-

Patsnap. (2024). What are 5-HT2C receptor agonists and how do they work? Patsnap Synapse. [Link]

-

Veeva. (2013). Study Evaluating Safety and Tolerability of this compound in Patients With Sudden Worsening of Schizophrenia. ClinicalTrials.Veeva. [Link]

-

MedPath. (n.d.). Study Evaluating this compound in Subjects With Schizophrenia. MedPath. [Link]

-

Tecle, H., & et al. (2021). Diazepine Agonists of the 5-HT2C Receptor with Unprecedented Selectivity: Discovery of Bexicaserin (LP352). Journal of Medicinal Chemistry. [Link]

-

Ge, J., & Li, A. P. (2014). Prediction of Efficacy of this compound, a 5-HT2C Agonist, for the Treatment of Schizophrenia Using a Quantitative Systems Pharmacology Model. CPT: Pharmacometrics & Systems Pharmacology. [Link]

-

De Berardis, D., & Fornaro, M. (2021). Experimental Serotonergic Agents for the Treatment of Schizophrenia. Neuropsychiatric Disease and Treatment. [Link]

-

ResearchGate. (n.d.). Functional potency for this compound-and 5-HT-stimulated calcium... ResearchGate. [Link]

-

ResearchGate. (n.d.). Chemical structure of the 5-HT 2C receptor selective agonist this compound. ResearchGate. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Experimental Serotonergic Agents for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of this compound (SCA-136), a selective 5-hydroxytryptamine 2C receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prediction of Efficacy of this compound, a 5-HT2C Agonist, for the Treatment of Schizophrenia Using a Quantitative Systems Pharmacology Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. What are 5-HT2C receptor agonists and how do they work? [synapse.patsnap.com]

- 9. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A 6-week randomized, double-blind, placebo-controlled, comparator referenced trial of this compound in acute schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Diazepine Agonists of the 5‑HT2C Receptor with Unprecedented Selectivity: Discovery of Bexicaserin (LP352) - PMC [pmc.ncbi.nlm.nih.gov]

Vabicaserin: A Technical Guide to its 5-HT2C Receptor Agonist Activity

This in-depth technical guide provides a comprehensive overview of Vabicaserin (SCA-136), a potent and selective 5-hydroxytryptamine 2C (5-HT2C) receptor agonist. Designed for researchers, scientists, and drug development professionals, this document delves into the core pharmacology of this compound, its mechanism of action, and detailed methodologies for its characterization. This guide is structured to provide not just protocols, but the scientific rationale behind the experimental designs, ensuring a deep and practical understanding of this compound's interaction with the 5-HT2C receptor.

Introduction: The 5-HT2C Receptor as a Therapeutic Target

The 5-HT2C receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system (CNS) and plays a crucial role in regulating mood, appetite, and cognition.[1] Its activation has been a focal point for the development of novel therapeutics for a range of neuropsychiatric and metabolic disorders. Agonism at the 5-HT2C receptor has been shown to modulate dopaminergic and glutamatergic neurotransmission, underlying its potential efficacy in conditions like schizophrenia and obesity.[2][3] this compound emerged from discovery efforts to identify selective 5-HT2C agonists with a favorable pharmacological profile.

This compound (SCA-136): Pharmacological Profile

This compound is a structurally novel compound that acts as a full agonist at the human 5-HT2C receptor.[4][5] Its selectivity is a key feature, exhibiting high affinity for the 5-HT2C receptor with significantly lower affinity for other serotonin receptor subtypes, particularly the 5-HT2A and 5-HT2B receptors. This selectivity is critical for minimizing off-target effects that have plagued earlier, less selective serotonergic agents.

Binding Affinity and Functional Potency

The interaction of this compound with the 5-HT2C receptor has been extensively characterized through in vitro assays. The following table summarizes its key binding and functional parameters.

| Parameter | Receptor | Value | Assay Type | Reference |

| Ki (inhibition constant) | Human 5-HT2C | 3 nM | Radioligand Binding ([125I]-DOI) | [4][5] |

| Human 5-HT2B | 14 nM | Radioligand Binding ([3H]5-HT) | [5] | |

| Human 5-HT2A | 1,650 nM | Radioligand Binding | [4] | |

| EC50 (half maximal effective concentration) | Human 5-HT2C | 8 nM | Calcium Mobilization | [5] |

| Intrinsic Activity (Emax) | Human 5-HT2C | 100% (relative to 5-HT) | Calcium Mobilization | [4][5] |

Table 1: In Vitro Pharmacological Data for this compound.

The data clearly indicates this compound's high affinity and full agonist activity at the 5-HT2C receptor. Its significantly lower affinity for the 5-HT2A receptor is a desirable attribute, as activation of this receptor is associated with hallucinogenic effects. While its affinity for the 5-HT2B receptor is closer to its 5-HT2C affinity, functional studies reveal it acts as an antagonist at this subtype, a crucial detail for predicting its in vivo effects and safety profile.[4][5]

Mechanism of Action: 5-HT2C Receptor Signaling

Activation of the 5-HT2C receptor by an agonist like this compound primarily initiates a signaling cascade through the Gq/11 G-protein pathway.[1][6] This canonical pathway involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[1] This increase in intracellular calcium is a hallmark of 5-HT2C receptor activation and is the basis for robust functional assays.

Beyond the canonical Gq/11 pathway, the 5-HT2C receptor can also couple to other signaling pathways, including those involving Gi/o and G12/13 proteins, and can recruit β-arrestins.[6] The specific signaling profile elicited by an agonist can influence its overall therapeutic effect, a concept known as biased agonism.

Canonical 5-HT2C receptor signaling pathway activated by this compound.

Experimental Protocols for Characterization

The following section provides detailed, step-by-step methodologies for the in vitro and in vivo characterization of this compound's 5-HT2C receptor agonist activity.

In Vitro Assays

This assay is fundamental for determining the binding affinity (Ki) of this compound for the 5-HT2C receptor. It relies on the principle of competitive displacement of a radiolabeled ligand by the unlabeled test compound.

Protocol:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2C receptor.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Assay Setup (96-well plate format):

-

Total Binding: Add assay buffer, a fixed concentration of radioligand (e.g., [125I]-DOI or [3H]-mesulergine, typically at its Kd concentration), and the membrane preparation.[5]

-

Non-specific Binding: Add a high concentration of a non-radiolabeled 5-HT2C ligand (e.g., 10 µM serotonin) to saturate the receptors, followed by the radioligand and membrane preparation.[5]

-

Competitive Binding: Add serial dilutions of this compound, followed by the radioligand and membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[5]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Detection: Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This functional assay measures the increase in intracellular calcium concentration following 5-HT2C receptor activation, providing a direct measure of Gq/11 pathway engagement.

Protocol:

-

Cell Preparation:

-

Seed CHO cells stably expressing the human 5-HT2C receptor into a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor like probenecid (to prevent dye extrusion).[7][8]

-

Remove the cell culture medium and add the dye loading buffer to each well.

-

Incubate the plate at 37°C for approximately one hour to allow the dye to enter the cells and be de-esterified.

-

-

Compound Addition and Measurement:

-

Prepare serial dilutions of this compound in assay buffer.

-

Place the dye-loaded plate into a fluorescence plate reader equipped with an automated liquid handling system.

-

Measure the baseline fluorescence.

-

Add the this compound solutions to the wells and immediately begin kinetic reading of fluorescence intensity over time.

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔF) is proportional to the change in intracellular calcium concentration.

-

Determine the peak fluorescence response for each concentration of this compound.

-

Plot the peak fluorescence response against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

Experimental workflows for in vitro characterization of this compound.

In Vivo Models

To assess the therapeutic potential of this compound, particularly for schizophrenia, several preclinical in vivo models are employed. These models aim to replicate certain aspects of the disease in animals.

This model is widely used to screen for antipsychotic activity. Amphetamine induces an increase in locomotor activity by enhancing dopamine release, mimicking the hyperdopaminergic state thought to underlie the positive symptoms of schizophrenia.

Protocol:

-

Acclimation: Acclimate rodents (typically mice or rats) to the testing environment (e.g., open-field arenas) for a designated period.

-

Drug Administration: Administer this compound or a vehicle control at various doses.

-

Amphetamine Challenge: After a pre-treatment period, administer a psychostimulant dose of amphetamine.

-

Locomotor Activity Measurement: Place the animals in the open-field arenas and record their locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration using automated tracking systems.

-

Data Analysis: Compare the locomotor activity of the this compound-treated groups to the vehicle-treated group. A significant reduction in amphetamine-induced hyperlocomotion suggests potential antipsychotic efficacy.[4][9]

PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. A weaker, non-startling sensory stimulus (prepulse) presented shortly before a startling stimulus (pulse) normally inhibits the startle response.

Protocol:

-

Acclimation: Place the animals in startle chambers and acclimate them to the environment with background noise.

-

Drug Administration: Administer this compound or a vehicle control.

-

PPI Testing: Present a series of trials consisting of the startling stimulus alone (pulse-alone trials) and the prepulse followed by the startling stimulus (prepulse-pulse trials).

-

Startle Response Measurement: Measure the amplitude of the startle response in each trial using a sensitive platform.

-

Data Analysis: Calculate the percentage of PPI for each animal: %PPI = 100 x [(startle response on pulse-alone trials - startle response on prepulse-pulse trials) / startle response on pulse-alone trials]. A reversal of a drug-induced (e.g., by a dopamine agonist or NMDA antagonist) deficit in PPI by this compound would indicate potential antipsychotic activity.[4][9]

Selectivity Profiling: Assessing 5-HT2B Receptor Antagonism

Given this compound's affinity for the 5-HT2B receptor, it is crucial to functionally characterize its activity at this subtype. Unintended 5-HT2B agonism has been linked to serious cardiovascular side effects.

Isolated Tissue Contraction Assay

This assay utilizes tissues that endogenously express functional 5-HT2B receptors, such as the rat stomach fundus.

Protocol:

-

Tissue Preparation: Isolate the rat stomach fundus and mount strips of the tissue in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen.

-

Contraction Measurement: Connect the tissue strips to isometric force transducers to record contractile responses.

-

Agonist Response: Generate a cumulative concentration-response curve to a known 5-HT2B agonist (e.g., α-methyl-5-HT) to establish a baseline response.

-

This compound as an Antagonist: In a separate set of experiments, pre-incubate the tissue with this compound for a defined period before generating a concentration-response curve to the 5-HT2B agonist.

-

Data Analysis: A rightward shift in the concentration-response curve of the 5-HT2B agonist in the presence of this compound, without a change in the maximum response, is indicative of competitive antagonism.[2][5] The Schild plot analysis can be used to determine the pA2 value, a measure of the antagonist's potency. The observation that this compound itself does not induce contraction in this preparation confirms its lack of agonist activity at the 5-HT2B receptor.[2][5]

Conclusion

This compound is a potent and selective 5-HT2C receptor full agonist with a well-defined in vitro and in vivo pharmacological profile. Its high affinity for the 5-HT2C receptor, coupled with its antagonist activity at the 5-HT2B receptor, makes it a valuable tool for investigating the therapeutic potential of 5-HT2C agonism. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore the intricate pharmacology of this compound and other 5-HT2C receptor modulators. While clinical trials with this compound for schizophrenia did not lead to its market approval, the insights gained from its study continue to inform the development of next-generation CNS therapeutics.[10][11][12]

References

-

Pogorelov, V. M., Rodriguiz, R. M., Cheng, J., Huang, M., et al. (2017). 5-HT2C Agonists Modulate Schizophrenia-Like Behaviors in Mice. Neuropsychopharmacology, 42(11), 2163–2177. [Link]

-

Wikipedia. This compound. [Link]

-

ResearchGate. 5-HT2C receptor signaling pathways. The 5-HT2CR is coupled to PLC in... [Link]

-

Kim, S. H., et al. (2025). Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. ACS Chemical Neuroscience. [Link]

-

ResearchGate. Intracellular pathways downstream of 5‐HT2C receptor (5‐HT2CR)... [Link]

-

Dunlop, J., et al. (2011). Characterization of this compound (SCA-136), a Selective 5-Hydroxytryptamine 2C Receptor Agonist. Journal of Pharmacology and Experimental Therapeutics, 337(3), 673-80. [Link]

-

Wikipedia. 5-HT2C receptor agonist. [Link]

-

Liu, K. C., et al. (2014). Prediction of Efficacy of this compound, a 5-HT2C Agonist, for the Treatment of Schizophrenia Using a Quantitative Systems Pharmacology Model. CPT: Pharmacometrics & Systems Pharmacology, 3(4), e111. [Link]

-

Findlay, L., et al. (2014). A 6-week randomized, double-blind, placebo-controlled, comparator referenced trial of this compound in acute schizophrenia. Journal of Psychiatric Research, 52, 1-8. [Link]

-

ClinicalTrials.gov. Study Evaluating Safety and Tolerability of this compound in Patients With Sudden Worsening of Schizophrenia. [Link]

-

Ren, A. S., et al. (2025). Diazepine Agonists of the 5‑HT2C Receptor with Unprecedented Selectivity: Discovery of Bexicaserin (LP352). Journal of Medicinal Chemistry. [Link]

-

Pogorelov, V. M., et al. (2017). 5-HT2C Agonists Modulate Schizophrenia-Like Behaviors in Mice. Neuropsychopharmacology. [Link]

-

De Deurwaerdère, P., et al. (2021). Experimental Serotonergic Agents for the Treatment of Schizophrenia. International Journal of Molecular Sciences, 22(4), 1655. [Link]

-

Peng, Y., et al. (2018). 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology. Cell, 172(4), 719-730.e14. [Link]

-

Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

-

ResearchGate. Effect of this compound on contractile responses to -methyl-5-HT, under... [Link]

-

ResearchGate. Chemical structure of the 5-HT 2C receptor selective agonist this compound. [Link]

-

Patsnap Synapse. This compound Hydrochloride. [Link]

-

ResearchGate. Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. [Link]

-

Creative Bioarray. Ca2+ Mobilization Assay. [Link]

-

Semantic Scholar. Characterization of this compound (SCA-136), a Selective 5-Hydroxytryptamine 2C Receptor Agonist. [Link]

-

Hickey, M. J., et al. (2014). Imaging Evaluation of 5HT2C Agonists, [11C]WAY-163909 and [11C]this compound, Formed by Pictet–Spengler Cyclization. Journal of Medicinal Chemistry, 57(19), 8198-8207. [Link]

-

Jin, J., et al. (2017). Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88. Scientific Reports, 7, 45180. [Link]

-

Logos Biosystems. Fluorescence-based Calcium Mobilization Assay with the CELENA® X High Content Imaging System. [Link]

Sources

- 1. Support for 5-HT2C receptor functional selectivity in vivo utilizing structurally diverse, selective 5-HT2C receptor ligands and the 2,5-dimethoxy-4-iodoamphetamine elicited head-twitch response model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Prediction of Efficacy of this compound, a 5-HT2C Agonist, for the Treatment of Schizophrenia Using a Quantitative Systems Pharmacology Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-HT2C Agonists Modulate Schizophrenia-Like Behaviors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-HT2C Agonists Modulate Schizophrenia-Like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A 6-week randomized, double-blind, placebo-controlled, comparator referenced trial of this compound in acute schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Vabicaserin: A Comprehensive Technical Guide to its Binding Affinity and Selectivity Profile

Introduction: The Significance of 5-HT2C Receptor Agonism and the Emergence of Vabicaserin

The 5-hydroxytryptamine 2C (5-HT2C) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, has garnered significant attention as a therapeutic target for a spectrum of neuropsychiatric disorders.[1][2] Modulation of 5-HT2C receptor activity has been implicated in the regulation of mood, appetite, and cognition, making it a compelling target for drug development. This compound (formerly SCA-136) emerged as a potent and selective 5-HT2C receptor agonist, distinguished by its unique pharmacological profile.[1][2] Unlike many antipsychotic agents that directly target dopamine receptors, this compound's mechanism of action is centered on the serotonergic system, offering a potentially differentiated therapeutic approach with an improved side-effect profile.[3] This technical guide provides an in-depth analysis of the binding affinity and selectivity profile of this compound, offering researchers and drug development professionals a comprehensive resource to understand its molecular interactions and functional consequences.

Core Pharmacology: High-Affinity Binding to the 5-HT2C Receptor

This compound demonstrates high-affinity binding to the human 5-HT2C receptor. In vitro radioligand binding assays, a gold-standard method for quantifying ligand-receptor interactions, have been pivotal in characterizing this primary interaction.[4]

Table 1: this compound Binding Affinity for Primary Serotonin Receptor Targets

| Receptor Subtype | Radioligand | Cell Line | Ki (nM) | Reference |

| Human 5-HT2C | 125I-(2,5-dimethoxy)phenylisopropylamine | Chinese Hamster Ovary (CHO) | 3 | [1][2] |

| Human 5-HT2B | [3H]5-HT | CHO | 14 | [1][2] |

The low nanomolar Ki value for the 5-HT2C receptor underscores the potent interaction of this compound with its primary target. This high affinity is a critical determinant of its pharmacological efficacy.

Selectivity Profile: A Differentiated Interaction with 5-HT Receptor Subtypes

A crucial aspect of any therapeutic agent is its selectivity, which dictates its on-target efficacy versus its potential for off-target side effects. This compound exhibits a notable selectivity profile, with a greater than 50-fold preference for the 5-HT2C receptor over a range of other serotonergic, noradrenergic, and dopaminergic receptors.[1][2]

Interaction with 5-HT2A and 5-HT2B Receptors

While highly selective for the 5-HT2C receptor, this compound also interacts with the 5-HT2A and 5-HT2B subtypes, albeit with distinct functional outcomes.

-

5-HT2A Receptor: this compound acts as an antagonist at the 5-HT2A receptor.[1][5] This antagonistic activity is significant as 5-HT2A receptor antagonism is a key feature of atypical antipsychotics, contributing to their improved side-effect profile, particularly regarding extrapyramidal symptoms.

-

5-HT2B Receptor: The interaction of this compound with the 5-HT2B receptor is more complex, exhibiting context-dependent effects. In transfected cell systems, it can act as an antagonist or a partial agonist, depending on the level of receptor expression.[1][2][5] However, in native tissues such as rat stomach fundus and human colonic longitudinal muscle, this compound consistently demonstrates competitive antagonism at 5-HT2B receptors.[1][2] This is a critical safety feature, as 5-HT2B receptor agonism has been associated with cardiac valvulopathy.[6]

Table 2: this compound Functional Activity at 5-HT Receptor Subtypes

| Receptor Subtype | Functional Activity | Assay Type | Reference |

| 5-HT2C | Full Agonist (EC50 = 8 nM, Emax = 100%) | Calcium Mobilization | [1][2] |

| 5-HT2A | Antagonist | Transfected Cells | [1][5] |

| 5-HT2B | Antagonist / Partial Agonist | Transfected Cells / Native Tissues | [1][2][5] |

Off-Target Binding Profile: Minimizing Unwanted Interactions

Comprehensive screening against a panel of other receptors is essential to de-risk a drug candidate. This compound has demonstrated a favorable off-target profile, with significantly lower affinity for a range of other monoaminergic receptors.

Table 3: this compound Selectivity Over Other Monoaminergic Receptors

| Receptor Family | Specific Subtypes Investigated | Selectivity | Reference |

| Serotonergic | 5-HT1A, 5-HT1B, 5-HT1D, 5-HT6, 5-HT7 | >50-fold | [1][2] |

| Dopaminergic | D2, D3, D4 | >50-fold | [1][2] |

| Noradrenergic | α1 | >50-fold | [1][2] |

This high degree of selectivity minimizes the potential for side effects commonly associated with less selective agents that interact with these off-target receptors.

Experimental Methodologies: A Closer Look at the Assays

The characterization of this compound's binding profile relies on robust and well-validated experimental techniques.

Radioligand Binding Assays

This technique is the cornerstone for determining the affinity (Ki) of a compound for a specific receptor.[4]

Sources

- 1. Characterization of this compound (SCA-136), a selective 5-hydroxytryptamine 2C receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Prediction of Efficacy of this compound, a 5-HT2C Agonist, for the Treatment of Schizophrenia Using a Quantitative Systems Pharmacology Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Diazepine Agonists of the 5‑HT2C Receptor with Unprecedented Selectivity: Discovery of Bexicaserin (LP352) - PMC [pmc.ncbi.nlm.nih.gov]

Vabicaserin: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics

Introduction

Vabicaserin (SCA-136) is a novel small molecule that emerged from extensive research into serotonergic neurotransmission as a potential therapeutic agent for neuropsychiatric disorders.[1] Initially developed by Wyeth (later acquired by Pfizer), this compound's unique pharmacological profile as a selective serotonin 2C (5-HT2C) receptor agonist positioned it as a promising candidate for the treatment of schizophrenia and as an anorectic.[1][2] Although its clinical development for psychosis was discontinued around 2010, a thorough understanding of its pharmacokinetics (PK) and pharmacodynamics (PD) remains crucial for the broader field of neuropharmacology and for future drug development endeavors targeting the 5-HT2C receptor.[1][3] This technical guide provides an in-depth analysis of the PK/PD properties of this compound, intended for researchers, scientists, and drug development professionals.

Part 1: Pharmacodynamics - The Interplay with the Serotonin System

The pharmacodynamic properties of a drug describe its biochemical and physiological effects on the body. For this compound, its primary mechanism of action revolves around its high affinity and functional activity at the 5-HT2C receptor.

Receptor Binding and Functional Activity Profile

This compound is characterized by its potent and selective agonism at the 5-HT2C receptor.[1][4][5] This selectivity is a key feature, as the 5-HT2 receptor family, comprising 5-HT2A, 5-HT2B, and 5-HT2C subtypes, mediates distinct and sometimes opposing physiological effects.

| Receptor Subtype | Binding Affinity (Ki) | Functional Activity (EC50/IC50) | Intrinsic Activity (IA) | Reference |

| Human 5-HT2C | 3 nM | 8 nM (EC50) | 100% (Full Agonist) | [1][4] |

| Human 5-HT2B | 14 nM | 29 nM (IC50) | Antagonist | [1][4] |

| Human 5-HT2A | >50-fold lower than 5-HT2C | 1,650 nM (IC50) | Weak Antagonist | [1][4] |

Expert Insight: The high selectivity of this compound for the 5-HT2C receptor over the 5-HT2A and 5-HT2B receptors is a critical aspect of its design. Agonism at the 5-HT2B receptor has been associated with cardiac valvulopathy, as seen with previous drugs like fenfluramine.[6] this compound's antagonistic activity at this receptor is therefore a significant safety advantage. Furthermore, its weak affinity for the 5-HT2A receptor, a primary target for many atypical antipsychotics, suggests a distinct mechanism of action.

Mechanism of Action and Downstream Signaling

Activation of the 5-HT2C receptor by this compound initiates a cascade of intracellular events. The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Pfizer - AdisInsight [adisinsight.springer.com]

- 3. This compound Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of this compound (SCA-136), a selective 5-hydroxytryptamine 2C receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Vabicaserin: A Technical Guide to its Chemical Architecture and Synthetic Elucidation

For drug development professionals, researchers, and scientists, a deep understanding of a compound's chemical blueprint and the journey of its synthesis is paramount. This guide provides a detailed technical overview of Vabicaserin (SCA-136), a potent and selective 5-HT2C receptor agonist. While its clinical development for schizophrenia was discontinued, the molecular complexity and the elegant synthetic strategies employed in its creation offer valuable insights for medicinal and process chemists.[1][2]

The Molecular Architecture of this compound

This compound possesses a unique and complex heterocyclic scaffold, an unusual cyclopentadiazepinoquinoline ring system with two syn-oriented chiral centers.[3] This intricate structure is fundamental to its high affinity and selectivity for the 5-HT2C receptor.

Chemical Identity

| Identifier | Value |

| IUPAC Name | (9aR,12aS)-4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[c][1][4]diazepino[6,7,1-ij]quinoline[1] |

| CAS Number | 887258-95-9 (free base)[1][5] |

| Molecular Formula | C₁₅H₂₀N₂[5] |

| Molecular Weight | 228.33 g/mol [6] |

| SMILES Notation | C1C[C@H]2CN3CCNCC4=C3C(=CC=C4)[C@H]2C1[1][7] |

The stereochemistry of this compound, specifically the (9aR,12aS) configuration, is crucial for its biological activity.

Structural Visualization

The following diagram illustrates the fused ring system and stereochemistry of this compound.

Caption: 2D representation of this compound's core structure.

The Synthetic Pathway: A Strategic Approach

An efficient, asymmetric synthesis of this compound was developed, achieving a 54% overall yield in just four chemical steps from a commercially available benzodiazepine.[3][4] This pathway is highlighted by two innovative chemical transformations: an oxidative, multicomponent reaction to construct the quinolinium ring and an unprecedented asymmetric hydrogenation of a highly substituted quinolinium salt.[3][4]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of this compound points towards a key quinolinium salt intermediate. This intermediate can be envisioned to arise from a benzodiazepine precursor through a multicomponent annulation reaction.

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Synthesis Protocol

The forward synthesis is a testament to efficient chemical design, minimizing step count while maximizing yield and stereocontrol.

Step 1: Oxidative Multicomponent Annulation

The synthesis commences with a novel, one-pot, three-component oxidative annulation.[8]

-

Starting Material: A commercially available, tosyl-protected tetrahydrobenzodiazepine (A).

-

Reagents:

-

Paraformaldehyde ((HCHO)n)

-

Iodine (I₂)

-

Hydriodic acid (HI)

-

-

Solvent: Methanol (MeOH)

-

Procedure: The tetrahydrobenzodiazepine, paraformaldehyde, iodine, and hydriodic acid are combined in methanol and stirred at 30°C for 12 hours.

-

Mechanism: This reaction likely proceeds through an initial Mannich reaction between the benzodiazepine, formaldehyde, and another molecule of formaldehyde to form an intermediate (C). This is followed by an electrophilic cyclodehydration to a dihydroquinoline (D), which is then oxidized by iodine to furnish the key quinolinium salt intermediate (E).[8]

-

Yield: 89%[8]

Step 2: Asymmetric Hydrogenation

This step represents a significant innovation, achieving the asymmetric hydrogenation of a challenging, highly substituted quinolinium salt.[3][8]

-

Substrate: The quinolinium salt (E) from Step 1.

-

Catalyst System:

-

[Ir(cod)Cl]₂

-

(S)-Moriphos (a chiral phosphoramidite ligand)

-

(t-Bu)₃P

-

-

Additives: 2,6-Di-tert-butylpyridine (2,6-DtBP) and Lithium Chloride (LiCl).

-

Solvent: A 1:1 mixture of Dichloromethane (CH₂Cl₂) and Methanol (MeOH).

-

Conditions: The reaction is carried out under a hydrogen atmosphere (250 psi) at 50°C for 38 hours.

-

Rationale: The choice of the iridium catalyst with the (S)-Moriphos ligand is critical for achieving high enantioselectivity. The additives are crucial for optimizing the reaction's efficiency and selectivity.

-

Yield: 82% with an enantiomeric ratio (er) of 96:4.[8]

Step 3: Deprotection

The final step involves the removal of the tosyl protecting group to yield this compound.

-

Substrate: The product from the asymmetric hydrogenation (F).

-

Reagent: Hydrochloric acid (HCl).

-

Solvent: Acetic acid (AcOH) and Water (H₂O).

-

Conditions: The reaction mixture is heated for 16 hours.

-

Yield: 92%[8]

Step 4: Crystallization

To achieve high enantiomeric purity, a final recrystallization is performed.

-

Solvent System: Ethanol (EtOH) and Methyl tert-butyl ether (MTBE).

-

Outcome: This step enhances the enantiomeric ratio to >99.9:0.1.

-

Yield: 86%[8]

Synthesis Workflow Diagram

Caption: Overall synthetic workflow for this compound.

Mechanism of Action and Biological Context

This compound functions as a potent and selective full agonist of the 5-HT2C receptor (Ki = 3 nM; EC50 = 8 nM).[1][3] It also acts as an antagonist at the 5-HT2B receptor and has very weak antagonist activity at the 5-HT2A receptor.[1] The activation of 5-HT2C receptors by this compound leads to the inhibition of dopamine release in the mesolimbic pathway.[1] This mechanism was the basis for its investigation as a potential treatment for the positive symptoms of schizophrenia.[1] Furthermore, it was observed to increase acetylcholine and glutamate levels in the prefrontal cortex, suggesting potential benefits for cognitive symptoms.[1]

Conclusion

The study of this compound provides a compelling case study in modern synthetic and medicinal chemistry. Its complex molecular architecture demanded an innovative and efficient synthetic strategy, which was successfully delivered through the development of a novel oxidative annulation and a challenging asymmetric hydrogenation. While this compound did not proceed to market, the chemical knowledge gained from its synthesis and the understanding of its interaction with the 5-HT2C receptor continue to be of significant value to the field of drug discovery.

References

-

This compound - Wikipedia. [Link]

-

Asymmetric Synthesis of this compound via Oxidative Multicomponent Annulation and Asymmetric Hydrogenation of a 3,4-Substituted Quinolinium Salt | Organic Letters - ACS Publications. [Link]

-

Asymmetric synthesis of this compound via oxidative multicomponent annulation and asymmetric hydrogenation of a 3,4-substituted quinolinium salt - PubMed. [Link]

-

Chemical structure of the 5-HT 2C receptor selective agonist this compound. - ResearchGate. [Link]

-

Prediction of Efficacy of this compound, a 5-HT2C Agonist, for the Treatment of Schizophrenia Using a Quantitative Systems Pharmacology Model - PubMed Central. [Link]

-

This compound Hydrochloride | C15H21ClN2 | CID 11521821 - PubChem - NIH. [Link]

-

This compound HYDROCHLORIDE - gsrs. [Link]

-

This compound - Pfizer - AdisInsight. [Link]

-

This compound Hydrochloride - Drug Targets, Indications, Patents - Patsnap Synapse. [Link]

-

(9aR,12aS)-4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta(4,5)pyrido(3,2,1-jk)(1,4)benzodiazepine | C15H20N2 | CID 11521822 - PubChem. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Pfizer - AdisInsight [adisinsight.springer.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Asymmetric synthesis of this compound via oxidative multicomponent annulation and asymmetric hydrogenation of a 3,4-substituted quinolinium salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. (9aR,12aS)-4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta(4,5)pyrido(3,2,1-jk)(1,4)benzodiazepine | C15H20N2 | CID 11521822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound Hydrochloride | C15H21ClN2 | CID 11521821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

The Trajectory of a Selective 5-HT2C Agonist: A Technical History of Vabicaserin's Development and Discontinuation

This in-depth technical guide chronicles the development and eventual discontinuation of Vabicaserin (SCA-136), a potent and selective 5-hydroxytryptamine 2C (5-HT2C) receptor agonist. Developed by Wyeth (later acquired by Pfizer), this compound was investigated primarily for the treatment of schizophrenia, with secondary explorations into its potential as an anorectic and antidepressant. This guide will dissect the scientific rationale underpinning its development, detail the key preclinical and clinical findings, and analyze the factors that led to the cessation of its clinical program. For researchers, scientists, and drug development professionals, the story of this compound offers valuable insights into the complexities of targeting the serotonergic system for therapeutic intervention.

Scientific Rationale and Mechanism of Action: Targeting the 5-HT2C Receptor

The development of this compound was predicated on the growing understanding of the 5-HT2C receptor's role in modulating dopaminergic and other neurotransmitter systems implicated in psychiatric disorders.[1] Activation of 5-HT2C receptors, which are predominantly expressed in the central nervous system, particularly in regions like the prefrontal cortex and basal ganglia, was hypothesized to offer a novel approach to treating schizophrenia.[2]

The core of this compound's mechanism of action is its function as a selective 5-HT2C receptor full agonist.[3] Preclinical studies demonstrated that by activating these receptors, this compound could inhibit dopamine release in the mesolimbic pathway.[3] This mesolimbic selectivity was a key differentiator from existing antipsychotics, suggesting a potential to alleviate the positive symptoms of schizophrenia with a reduced risk of extrapyramidal side effects associated with dopamine D2 receptor blockade in the nigrostriatal pathway.[3][4]

Furthermore, this compound was shown to increase acetylcholine and glutamate levels in the prefrontal cortex, which suggested potential benefits for the cognitive and negative symptoms of schizophrenia—domains where existing treatments often fall short.[3][4]

Receptor Binding and Functional Activity Profile

This compound's pharmacological profile was characterized by its high affinity and selectivity for the 5-HT2C receptor. In vitro studies revealed a Ki value of 3 nM for human 5-HT2C receptors.[5] It also exhibited antagonist activity at the 5-HT2B receptor (IC50 = 29 nM) and very weak antagonism at the 5-HT2A receptor (IC50 = 1,650 nM), the latter not being considered clinically significant.[3] This selectivity was crucial, as agonism at 5-HT2A receptors is associated with hallucinogenic effects, and 5-HT2B receptor activation has been linked to cardiac valvulopathy.

Table 1: In Vitro Pharmacological Profile of this compound

| Parameter | Receptor | Value | Source |

| Binding Affinity (Ki) | Human 5-HT2C | 3 nM | [5] |

| Human 5-HT2B | 14 nM | [5] | |

| Functional Activity (EC50) | 5-HT2C (Calcium Mobilization) | 8 nM | [3][6] |

| Intrinsic Activity (IA) | 5-HT2C | 100% (relative to 5-HT) | [3] |

| Antagonist Activity (IC50) | 5-HT2B | 29 nM | [3] |

| 5-HT2A | 1,650 nM | [3] |

Signaling Pathway

The therapeutic hypothesis for this compound was centered on its ability to modulate downstream signaling pathways following 5-HT2C receptor activation, leading to a reduction in mesolimbic dopamine release.

Caption: this compound's proposed signaling pathway.

Preclinical Development and In Vivo Pharmacology

This compound underwent extensive preclinical evaluation in various animal models to assess its potential efficacy and safety. These studies provided the foundational evidence for its progression into human clinical trials.

Animal Models of Schizophrenia

In rodent models, this compound demonstrated a profile consistent with potential antipsychotic activity. It was shown to decrease extracellular dopamine levels in the nucleus accumbens without significantly affecting striatal dopamine, supporting its mesolimbic selectivity. Chronic administration led to a significant reduction in the number of spontaneously active mesocorticolimbic dopamine neurons, mirroring the effects of atypical antipsychotics.[4]

Table 2: Key Findings from Preclinical Animal Models of Schizophrenia

| Animal Model | Key Finding | Implication | Source |

| Rat Microdialysis | Decreased dopamine levels in the nucleus accumbens | Potential efficacy for positive symptoms | |

| Rat Electrophysiology | Reduced firing of mesocorticolimbic dopamine neurons | Antipsychotic-like activity | [4] |

| Rat Behavioral Models | Not specified in detail in the provided search results | --- | --- |

Anorectic Potential

The 5-HT2C receptor has a well-established role in appetite regulation. While not the primary indication, this compound was also investigated for its anorectic effects. Preclinical studies indicated that it could induce weight loss in animal models.[5]

Pharmacokinetics and Metabolism

The metabolic fate of this compound was investigated in mice, rats, dogs, monkeys, and humans. The compound was found to be extensively metabolized.[3] Three primary metabolic pathways were identified in vitro: NADPH-dependent hydroxylation, NADPH-independent imine formation, and carbamoyl glucuronidation.[3] In humans, carbamoyl glucuronidation was the major metabolic pathway.[3] A nitrone metabolite was also observed in dogs and humans.[3] Metabolites were primarily excreted through urine in mice and rats.[3]

Caption: Major metabolic pathways of this compound.

Clinical Development: From Phase I to Phase II

This compound advanced into clinical trials to evaluate its safety, tolerability, and efficacy in humans.

Phase I Studies

Phase I studies were conducted to assess the safety and pharmacokinetics of this compound in healthy volunteers and patients. One such study was a randomized, open-label, single-dose, crossover study to compare a modified formulation of this compound with a reference formulation (NCT00928551).[1][4]

Phase II Study in Acute Schizophrenia (NCT00265551)

The most significant clinical investigation of this compound was a 6-week, randomized, double-blind, placebo-controlled, comparator-referenced trial in hospitalized adult patients with acute schizophrenia.[7] The study included 314 subjects randomized to receive either this compound (200 mg/day or 400 mg/day), olanzapine (15 mg/day), or a placebo.[7] The primary endpoint was the change in the Positive and Negative Syndrome Scale (PANSS) Positive Subscale score, as assessed by central raters.[7]

The 200 mg/day dose of this compound demonstrated a statistically significant improvement in the primary endpoint compared to placebo.[7] This dose, along with olanzapine, also showed significant improvements in the CGI-I and CGI-S scores.[7] However, the 400 mg/day dose of this compound did not show a significant improvement over placebo on the primary endpoint, though a trend towards efficacy was observed.[7] Both this compound groups did show a significant improvement from baseline on the PANSS Negative Subscale, while the placebo group worsened.[7]

Table 3: Key Efficacy Outcomes of the Phase II Schizophrenia Trial (NCT00265551)

| Endpoint | This compound 200 mg/day vs. Placebo | This compound 400 mg/day vs. Placebo | Olanzapine 15 mg/day vs. Placebo | Source |

| PANSS Positive Subscale | Significant Improvement | No Significant Improvement (Trend) | Significant Improvement | [7] |

| PANSS Total Score | Significant Improvement | Trend Towards Improvement | Significant Improvement | [7] |

| PANSS Negative Subscale | Significant Improvement from Baseline | Significant Improvement from Baseline | Not specified in detail | [7] |

| CGI-I and CGI-S | Significant Improvement | No Significant Improvement | Significant Improvement | [7] |

Both doses of this compound were generally well-tolerated, with no major safety signals identified during the 6-week trial.[7] Notably, unlike olanzapine, this compound was not associated with weight gain.[7]

Discontinuation of Development: A Confluence of Factors

The Insights from Quantitative Systems Pharmacology Modeling

A QSP model was developed to predict the clinical efficacy of this compound in schizophrenia.[8] This model integrated in vitro and preclinical data with human neuroimaging and clinical data.[8] The model's predictions for the Phase IIa trial were comparable to the observed results.[8]

Crucially, the model predicted that even at the clinical exposure limit, this compound would only produce an approximately 9-point improvement on the PANSS total score in monotherapy.[8] Furthermore, as an adjunctive therapy with existing antipsychotics, the predicted improvement was less than 4 points on the PANSS.[8] This suggested a limited clinical benefit compared to the standard of care, which likely played a significant role in the decision to halt further development.[8]

The U-Shaped Dose-Response Curve

The lack of a clear dose-response relationship in the Phase II trial, with the higher 400 mg/day dose showing less efficacy than the 200 mg/day dose, may have also contributed to the decision. This U-shaped or inverted-U dose-response is not uncommon with drugs acting on G-protein coupled receptors and can complicate dose selection for pivotal Phase III trials.

Strategic Considerations

The discontinuation of this compound's development also occurred in the context of Pfizer's acquisition of Wyeth and a subsequent restructuring of its R&D pipeline.[9][10] Such strategic shifts often lead to a re-evaluation and prioritization of development programs, and compounds with a perceived lower probability of success or limited commercial potential may be discontinued.

Chemical Synthesis

An efficient asymmetric synthesis of this compound has been reported, achieving a 54% overall yield in four steps from a commercially available benzodiazepine.[3] A key step in this synthesis was a novel oxidative, multicomponent reaction to form the quinolinium ring, followed by an asymmetric hydrogenation of a 3,4-substituted quinolinium salt.[3]

Caption: Key steps in the asymmetric synthesis of this compound.

Conclusion and Future Perspectives

The development of this compound represents a scientifically driven effort to create a novel antipsychotic by selectively targeting the 5-HT2C receptor. The program successfully progressed from a sound preclinical rationale to demonstrating proof-of-concept in a Phase II clinical trial. However, the story of this compound also underscores the significant challenges in CNS drug development. The prediction of limited clinical efficacy by a sophisticated QSP model, coupled with a complex dose-response relationship, ultimately led to its discontinuation.

For researchers and drug developers, the this compound program provides several key takeaways:

-

The Power of Mechanistic Modeling: The use of QSP modeling was instrumental in providing a quantitative prediction of clinical efficacy and likely played a pivotal role in the decision-making process.

-

The Nuances of Dose-Response: The U-shaped dose-response observed with this compound highlights the complexities of targeting GPCRs and the importance of thorough dose-ranging studies.

-

The High Bar for Novel Antipsychotics: To be successful, new treatments for schizophrenia must demonstrate not just efficacy, but a significant advantage over existing therapies, either in terms of broader symptom coverage or an improved side-effect profile.

While this compound itself did not reach the market, the knowledge gained from its development continues to inform ongoing research into the therapeutic potential of modulating the 5-HT2C receptor for a range of psychiatric and neurological disorders.

References

-

This compound - Wikipedia.

-

Prediction of Efficacy of this compound, a 5-HT2C Agonist, for the Treatment of Schizophrenia Using a Quantitative Systems Pharmacology Model. CPT: Pharmacometrics & Systems Pharmacology.

-

Characterization of this compound (SCA-136), a Selective 5-Hydroxytryptamine 2C Receptor Agonist. ResearchGate.

-

A 6-week randomized, double-blind, placebo-controlled, comparator referenced trial of this compound in acute schizophrenia. PubMed.

-

This compound | 620948-93-8. Biosynth.

-

Prediction of Efficacy of this compound, a 5-HT2C Agonist, for the Treatment of Schizophrenia Using a Quantitative Systems Pharmacology Model. Semantic Scholar.

-

This compound Hydrochloride - Drug Targets, Indications, Patents. Patsnap Synapse.

-

Experimental Serotonergic Agents for the Treatment of Schizophrenia. PubMed Central.

-

A 6-week Randomized, Double-blind, Placebo-controlled, Comparator Referenced Trial of this compound in Acute Schizophrenia. ResearchGate.

-

Prediction of Efficacy of this compound, a 5-HT2C Agonist, for the Treatment of Schizophrenia Using a Quantitative Systems Pharmacology Model. ResearchGate.

-

Prediction of Efficacy of this compound, a 5-HT2C Agonist, for the Treatment of Schizophrenia Using a Quantitative Systems Pharmacology Model. PubMed Central.

-

This compound - PharmaKB.

-

Weight Gain, Schizophrenia and Antipsychotics: New Findings from Animal Model and Pharmacogenomic Studies. PubMed Central.

-

New Class of Drugs Shows Promise for the Treatment of Schizophrenia in Animal Models. Brain & Behavior Research Foundation.

-

Comparative Formulation Study of this compound. ClinicalTrials.gov.

-

This compound hydrochloride. Immunomart.

-

Pfizer Provides Updates on R&D Pipeline, Discontinues 13 Drugs from Development. IHS Markit.

-

Pfizer cuts R&D sites, jobs following Wyeth acquisition. Drug Discovery News.

-

Pfizer Voluntarily Withdraws All Lots of Sickle Cell Disease Treatment OXBRYTA® (voxelotor) From Worldwide Markets. Pfizer.

-

Wyeth Shareholders Try To Stop $68 Billion Acquisition. Courthouse News Service.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Asymmetric synthesis of this compound via oxidative multicomponent annulation and asymmetric hydrogenation of a 3,4-substituted quinolinium salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prediction of Efficacy of this compound, a 5-HT2C Agonist, for the Treatment of Schizophrenia Using a Quantitative Systems Pharmacology Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prediction of Efficacy of this compound, a 5-HT2C Agonist, for the Treatment of Schizophrenia Using a Quantitative Systems Pharmacology Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A review of the effects of FSCV and microdialysis measurements on dopamine release in the surrounding tissue - Analyst (RSC Publishing) [pubs.rsc.org]

- 10. Pfizer cuts R&D sites, jobs following Wyeth acquisition | Drug Discovery News [drugdiscoverynews.com]

Vabicaserin for Schizophrenia: A Technical Guide to a Novel Therapeutic Approach

This in-depth technical guide explores the research and development of vabicaserin, a selective 5-HT2C receptor agonist, as a potential treatment for schizophrenia. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive analysis of this compound's mechanism of action, preclinical evidence, clinical trial landscape, and the ultimate rationale for its discontinuation. By examining the scientific journey of this compound, this guide offers valuable insights into the complexities of targeting the serotonergic system for antipsychotic therapy and the challenges inherent in neuropsychiatric drug development.

The Rationale for Targeting the 5-HT2C Receptor in Schizophrenia

The treatment of schizophrenia has long been dominated by therapeutics targeting the dopamine D2 receptor. While effective for many patients, these antipsychotics are often associated with significant side effects, including metabolic disturbances and extrapyramidal symptoms, and they offer limited efficacy for the negative and cognitive symptoms of the disorder[1][2]. This has driven the search for novel therapeutic targets that can offer a broader spectrum of efficacy with an improved safety profile.

The serotonin 2C (5-HT2C) receptor has emerged as a promising target due to its strategic location and function within the central nervous system. Activation of 5-HT2C receptors is known to modulate the release of key neurotransmitters, including a reduction in mesolimbic dopamine release, which is a hallmark of antipsychotic action[1][2]. Furthermore, preclinical evidence suggests that 5-HT2C agonists could positively impact mood and cognitive function, addressing critical unmet needs in schizophrenia treatment[3]. This compound (formerly SCA-136), a potent and selective 5-HT2C receptor agonist, was developed to capitalize on this therapeutic hypothesis[3].

Pharmacology and Mechanism of Action of this compound

This compound is a full agonist at the 5-HT2C receptor, exhibiting high affinity and selectivity. Its primary mechanism of action involves the activation of Gq/11 signaling pathways, leading to downstream cellular effects that ultimately modulate neurotransmitter release.

Receptor Binding Profile and Functional Activity

This compound's selectivity is a key feature, with a significantly higher affinity for the 5-HT2C receptor compared to other serotonin receptor subtypes, particularly the 5-HT2A and 5-HT2B receptors. This selectivity is crucial for minimizing off-target effects that have complicated the development of other serotonergic compounds[4].

| Receptor Subtype | This compound Activity |

| 5-HT2C | Full Agonist |

| 5-HT2B | Antagonist / Partial Agonist (depending on expression levels) |

| 5-HT2A | Weak Antagonist |

Table 1: this compound's activity at key serotonin receptor subtypes.

Signaling Pathway

Activation of the 5-HT2C receptor by this compound initiates a cascade of intracellular events, primarily through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). IP3 stimulates the release of intracellular calcium, leading to a variety of downstream cellular responses that modulate neuronal excitability and neurotransmitter release.

Preclinical Research and Evidence

This compound underwent extensive preclinical evaluation to establish its antipsychotic potential. These studies utilized various in vitro and in vivo models to assess its neurochemical and behavioral effects.

Neurochemical Effects